4-Tert-butyl-1-cyclopropoxy-2-iodobenzene
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Overview
Description
4-Tert-butyl-1-cyclopropoxy-2-iodobenzene is an organic compound with the molecular formula C13H17IO. It is a derivative of iodobenzene, where the benzene ring is substituted with a tert-butyl group, a cyclopropoxy group, and an iodine atom. This compound is known for its electron-rich aryl iodide properties, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-cyclopropoxy-2-iodobenzene typically involves the iodination of a tert-butyl-cyclopropoxybenzene precursor. One common method includes the reaction of tert-butylbenzene with cyclopropyl alcohol in the presence of a strong acid to form tert-butyl-cyclopropoxybenzene. This intermediate is then iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient catalysts to facilitate the iodination process .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-1-cyclopropoxy-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodoso or iodyl derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a suitable solvent.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the iodine atom.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include iodoso or iodyl derivatives.
Reduction Reactions: The major product is the corresponding hydrocarbon.
Scientific Research Applications
4-Tert-butyl-1-cyclopropoxy-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-1-cyclopropoxy-2-iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In oxidation reactions, the iodine atom can be converted to higher oxidation states, allowing for further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl-4-iodobenzene: Similar structure but lacks the cyclopropoxy group.
4-tert-Butyliodobenzene: Similar structure but lacks the cyclopropoxy group.
1-tert-Butyl-2-cyclopropoxy-4-iodobenzene: Similar structure with different substitution pattern.
Uniqueness
4-Tert-butyl-1-cyclopropoxy-2-iodobenzene is unique due to the presence of both the tert-butyl and cyclopropoxy groups on the benzene ring, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C13H17IO |
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Molecular Weight |
316.18 g/mol |
IUPAC Name |
4-tert-butyl-1-cyclopropyloxy-2-iodobenzene |
InChI |
InChI=1S/C13H17IO/c1-13(2,3)9-4-7-12(11(14)8-9)15-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
InChI Key |
QIYWCNZKGLVLCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CC2)I |
Origin of Product |
United States |
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